N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15(2)13-26-18-9-8-17(12-20(18)31-14-24(3,4)23(26)28)25-22(27)16-7-10-19(29-5)21(11-16)30-6/h7-12,15H,13-14H2,1-6H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUOPZWIIILHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires multi-step reaction control, including:
- Reagent selection : Use bases (e.g., triethylamine) for deprotonation and polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
- Reactor design : Continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing conditions, reducing side reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures isolates the product with >95% purity .
- Yield tracking : Monitor intermediates via thin-layer chromatography (TLC) to identify bottlenecks in multi-step pathways .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Structural validation involves:
- NMR spectroscopy : Analyze and spectra to verify methoxy groups (δ 3.8–4.0 ppm) and the oxazepine core’s carbonyl (δ 170–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 456.6) and fragments corresponding to isobutyl or dimethoxybenzamide groups .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepine ring, critical for understanding bioactive conformations .
Q. What strategies address low solubility in aqueous buffers during biological assays?
- Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) to stabilize hydrophobic regions .
- Structural analogs : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the benzamide moiety while retaining the oxazepine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the isobutyl and dimethoxy groups in biological activity?
- Methodological Answer:
- Analog synthesis : Replace the isobutyl group with allyl or ethyl chains to assess steric effects on receptor binding .
- Functional group masking : Temporarily protect the dimethoxy groups (e.g., with acetyl) during assays to test their necessity in activity .
- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions between the dimethoxybenzamide moiety and hydrophobic enzyme pockets (e.g., kinases) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and normalize activity to positive controls (e.g., IC values for reference inhibitors) .
- Meta-analysis : Compare logP values and assay conditions (pH, temperature) to identify confounding factors. For example, higher lipophilicity (logP ~3.5) may enhance membrane permeability but reduce aqueous solubility .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based functional assays (e.g., cAMP modulation for GPCR targets) .
Q. What experimental approaches determine the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer:
- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if increases with inhibitor concentration, it suggests competitive binding to the active site .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k, k) between the compound and purified enzyme (e.g., vasopressin V2 receptor) .
- Mutagenesis : Engineer enzyme variants (e.g., alanine substitutions at putative binding residues) to confirm critical interaction sites .
Critical Analysis of Evidence
- Synthesis reproducibility : and emphasize flow reactors for scalability, but batch-specific impurities (e.g., dimerization byproducts) require rigorous QC via LC-MS .
- Biological variability : Discrepancies in IC values (e.g., 120 nM vs. 850 nM) may stem from assay design (e.g., enzyme isoforms, substrate concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
